

# physicochemical properties of Laureth-2 benzoate

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## Compound of Interest

Compound Name: Laureth-2 benzoate

Cat. No.: B12678339

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An In-depth Technical Guide to the Physicochemical Properties of **Laureth-2 Benzoate**

## Introduction

**Laureth-2 Benzoate** (CAS No: 56992-68-8) is a synthetic ester formed through the reaction of Laureth-2 with benzoic acid.[1] Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol, containing an average of two ethylene oxide units.[2] This compound functions as a lightweight, non-oily emollient, skin-conditioning agent, and solubilizer in various research and cosmetic formulations.[1] Its molecular structure, combining a lipophilic alkyl chain, a short hydrophilic ethoxylated portion, and an aromatic benzoate group, imparts unique solubility and sensory characteristics. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, and relevant analytical methodologies for researchers and formulation scientists.

## Chemical Identity and Structure

**Laureth-2 Benzoate** is characterized by a well-defined chemical structure, though the laureth portion represents a small distribution of ethoxylation lengths averaging two units.

Table 1: Chemical Identification of **Laureth-2 Benzoate**

Identifier	Value
INCI Name	LAURETH-2 BENZOATE
CAS Number	56992-68-8[1]
Molecular Formula	C <sub>23</sub> H <sub>38</sub> O <sub>4</sub> [1][3]
Molecular Weight	378.55 g/mol [3]
IUPAC Name	2-(2-dodecoxyethoxy)ethyl benzoate[1]
Canonical SMILES	CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=C C=C1[1][3][4]

| InChI Key | OAHKIYOTXOCPNI-UHFFFAOYSA-N[1][3][4] |

## Physicochemical Properties

**Laureth-2 Benzoate** is valued for its physical state and stability. While extensive experimental data is not widely published, its properties can be inferred from its structure and data on its precursors. It is a lightweight liquid that serves as an effective emollient and spreading agent. [1] It is known to be chemically stable over a broad pH range and is compatible with a wide array of non-ionic, anionic, and cationic surfactants.[1]

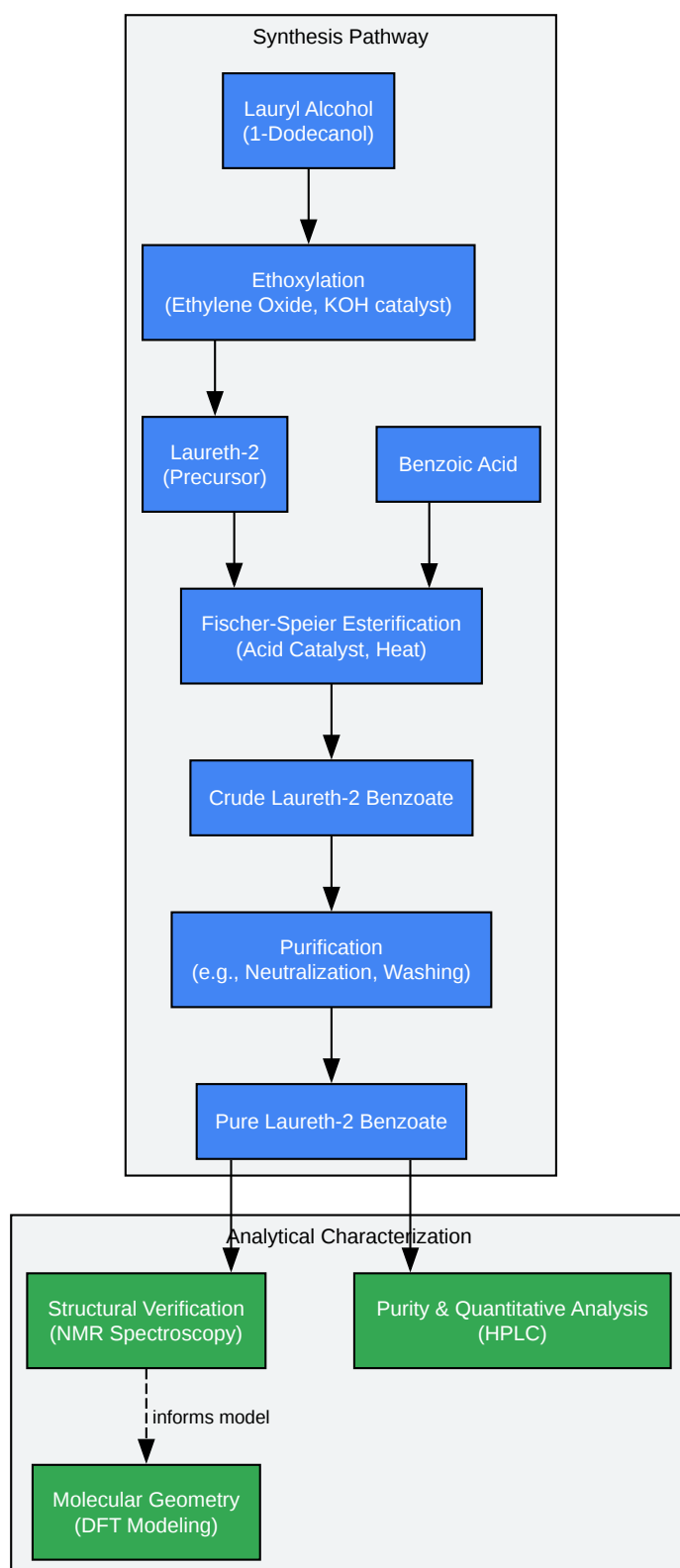
Table 2: Summary of Physicochemical Data for **Laureth-2 Benzoate** and its Precursor

Property	Value	Notes
Appearance	Non-oily, lightweight liquid[1]	For Laureth-2 Benzoate.
Solubility	Poorly soluble in water; Soluble in low aliphatic alcohols (e.g., methanol, ethanol).[5][6]	Data for the precursor, Laureth-2. The benzoate moiety increases hydrophobicity.
Predicted XlogP	7.4	Computational prediction for Laureth-2 Benzoate, indicating high lipophilicity.[4]
Stability	Stable over a wide pH range; Resistant to hard water.[1]	For Laureth-2 Benzoate.
Density (Laureth-2)	~0.905 g/mL at 20°C[5]	Data for the precursor, Laureth-2.
Solidification Point (Laureth-2)	~0°C[5]	Data for the precursor, Laureth-2.

| HLB Value (Laureth-2) | 6.2[5] | Hydrophilic-Lipophilic Balance for the precursor, Laureth-2. |

## Synthesis and Characterization Workflow

The production and analysis of **Laureth-2 Benzoate** follow a logical chemical and analytical workflow, beginning with its precursors and concluding with structural and purity verification.



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Caption: Synthesis and Characterization Workflow for **Laureth-2 Benzoate**.

## Experimental Protocols

The characterization of **Laureth-2 Benzoate** relies on standard analytical techniques in organic chemistry. Below are generalized protocols for key methods.

### Protocol 1: Purity and Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying **Laureth-2 Benzoate** in complex matrices.<sup>[1][7]</sup>

- **System Preparation:** An HPLC system equipped with a UV detector, autosampler, and column oven is used. A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.<sup>[7]</sup>
- **Mobile Phase:** A gradient elution is often necessary to separate the target analyte from precursors and impurities. A common mobile phase system consists of Acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B).<sup>[7]</sup> The gradient may run from a lower to a higher concentration of Acetonitrile over 20-30 minutes to elute compounds of varying polarity.
- **Standard Preparation:** A stock solution of high-purity **Laureth-2 Benzoate** reference standard is prepared in a suitable solvent like methanol or acetonitrile. A calibration curve is generated by preparing a series of dilutions (e.g., 1-100 µg/mL).
- **Sample Preparation:** The sample matrix (e.g., a cosmetic cream) is prepared using extraction techniques. Ultrasound-assisted extraction (UAE) with methanol is an effective method for solid or viscous samples.<sup>[7]</sup> The extract is filtered through a 0.45 µm syringe filter before injection.
- **Analysis:** The prepared sample is injected into the HPLC system. The UV detector is set to a wavelength appropriate for the benzoate chromophore (typically around 230 nm).
- **Quantification:** The peak area of **Laureth-2 Benzoate** in the sample chromatogram is compared against the calibration curve to determine its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

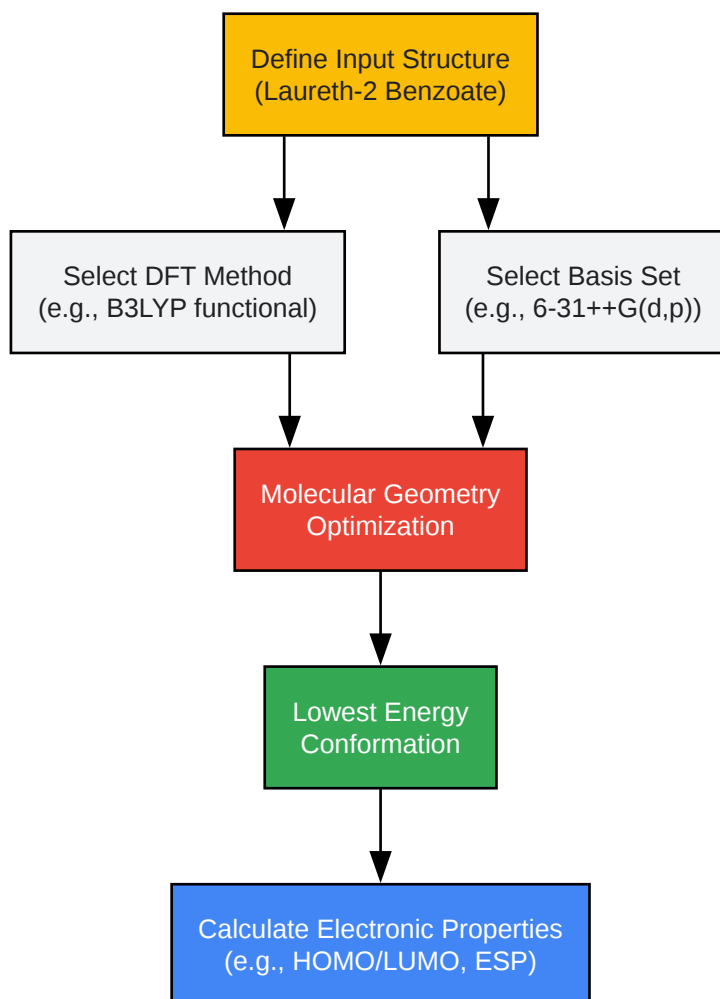
## Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of organic molecules like **Laureth-2 Benzoate** by mapping its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) frameworks.<sup>[1]</sup>

- **Sample Preparation:** Approximately 5-10 mg of purified **Laureth-2 Benzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The solution is transferred to a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:**
  - The sample is placed in the NMR spectrometer (e.g., 400 MHz or higher).
  - A standard one-dimensional proton spectrum is acquired.
  - Expected signals include: aromatic protons from the benzoate ring (multiplets in the ~7.4-8.1 ppm range), protons on the carbons adjacent to the ester and ether linkages (in the ~3.6-4.5 ppm range), the aliphatic lauryl chain protons (~0.8-1.6 ppm range), and a characteristic triplet for the terminal methyl group (~0.88 ppm).<sup>[1]</sup>
- **$^{13}\text{C}$  NMR Acquisition:**
  - A one-dimensional carbon spectrum (e.g., using a broadband proton-decoupled pulse sequence) is acquired.
  - Expected signals include: the ester carbonyl carbon (~166 ppm), aromatic carbons (~128-133 ppm), ether carbons (~60-70 ppm), and the aliphatic lauryl chain carbons (~14-32 ppm).<sup>[1]</sup>
- **Data Processing and Interpretation:** The acquired spectra are processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, integration (for  $^1\text{H}$ ), and multiplicities of the signals are analyzed to confirm that the structure is consistent with that of 2-(2-dodecoxyethoxy)ethyl benzoate.

## Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable molecular geometry and electronic structure of a compound.[1]



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